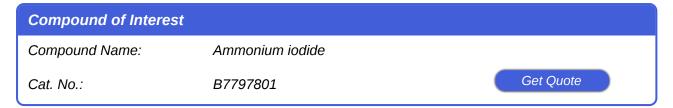


Application Notes and Protocols: Ammonium lodide in Analytical Chemistry Titrations

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium iodide (NH₄I) is a versatile reagent in analytical chemistry, primarily utilized as a source of iodide ions (I⁻) in redox and precipitation titrations. Its application is analogous to other iodide salts like potassium iodide (KI) and sodium iodide (NaI). The presence of the ammonium cation (NH₄+) necessitates specific considerations, particularly regarding pH control, but also offers advantages in certain analytical procedures. These notes provide detailed protocols and applications for the use of **ammonium iodide** in iodometric and argentometric titrations.

Application: Iodometric Titration for the Determination of Oxidizing Agents

lodometry is a widely used indirect redox titration method for the quantitative analysis of oxidizing agents. The fundamental principle involves the addition of an excess of an iodide salt to an acidic solution of an oxidizing analyte. The analyte oxidizes the iodide to iodine (I_2). The liberated iodine is then titrated with a standardized solution of a reducing agent, typically sodium thiosulfate ($Na_2S_2O_3$), using a starch indicator to detect the endpoint. **Ammonium iodide** can serve as an efficient source of iodide ions in this process.

Principle:



• Oxidation of Iodide: The oxidizing analyte reacts with excess iodide ions (from NH₄I) in an acidic medium to produce an equivalent amount of iodine.

• Titration of Liberated Iodine: The resulting iodine is then titrated with a standard sodium thiosulfate solution.

$$\circ$$
 I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ (Titration reaction)

• Endpoint Detection: Starch solution is added near the endpoint. Starch forms a deep blueblack complex with iodine. The endpoint is reached when this blue color disappears as the last of the iodine is converted back to iodide.[1][2]

Experimental Protocol: Determination of Hydrogen Peroxide (H₂O₂)

This protocol details the determination of hydrogen peroxide concentration using **ammonium iodide** as the iodide source.

Reagents and Solutions:

- Ammonium Iodide Solution (10% w/v): Dissolve 10 g of ammonium iodide (NH4I) in 100 mL of deionized water. Prepare fresh as iodide solutions can be susceptible to air oxidation.
- Standardized Sodium Thiosulfate Solution (0.1 N): A commercially available standardized solution or one prepared and standardized against a primary standard like potassium iodate.
- Sulfuric Acid Solution (1 M): Carefully add 56 mL of concentrated H₂SO₄ to approximately 900 mL of deionized water, cool, and dilute to 1 L.
- Starch Indicator Solution (1% w/v): Mix 1 g of soluble starch with a small amount of cold water to make a paste. Pour this paste into 100 mL of boiling water and stir until dissolved. Cool before use.
- Ammonium Molybdate Solution (Catalyst): Dissolve approximately 3 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 100 mL of water.[3]



Procedure:

- Sample Preparation: Accurately pipette 10.00 mL of the hydrogen peroxide sample into a 250 mL Erlenmeyer flask.
- Dilution: Add approximately 50 mL of deionized water to the flask.
- Acidification: Carefully add 10 mL of 1 M sulfuric acid.
- lodide Addition: Add 15 mL of the 10% ammonium iodide solution to the flask and swirl to mix.
- Catalysis: Add 2-3 drops of the ammonium molybdate solution. The solution will turn a dark reddish-brown due to the liberation of iodine.
 - \circ H₂O₂ + 2I⁻ + 2H⁺ --(catalyst)--> I₂ + 2H₂O
- Titration (Initial): Immediately begin titrating with the 0.1 N sodium thiosulfate solution. Swirl the flask continuously. Continue until the solution's color fades to a pale straw yellow.[3]
- Indicator Addition: Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black.
- Titration (Final): Continue the titration by adding the sodium thiosulfate solution dropwise until the blue color completely disappears, leaving a colorless solution. This is the endpoint.
- Record Data: Record the volume of sodium thiosulfate solution used.
- Blank Titration: Perform a blank titration using deionized water instead of the H₂O₂ sample to account for any potential oxidizing impurities in the reagents.

Calculation:

The concentration of H₂O₂ can be calculated using the following formula:

Normality of H_2O_2 (N) = [(V_sample - V_blank) × N_thiosulfate] / V_ H_2O_2

Where:



- V_sample = Volume of Na₂S₂O₃ used for the sample (mL)
- V_blank = Volume of Na₂S₂O₃ used for the blank (mL)
- N_thiosulfate = Normality of the standard Na₂S₂O₃ solution

• V_H₂O₂ = Volume of the H₂O₂ sample taken (mL)

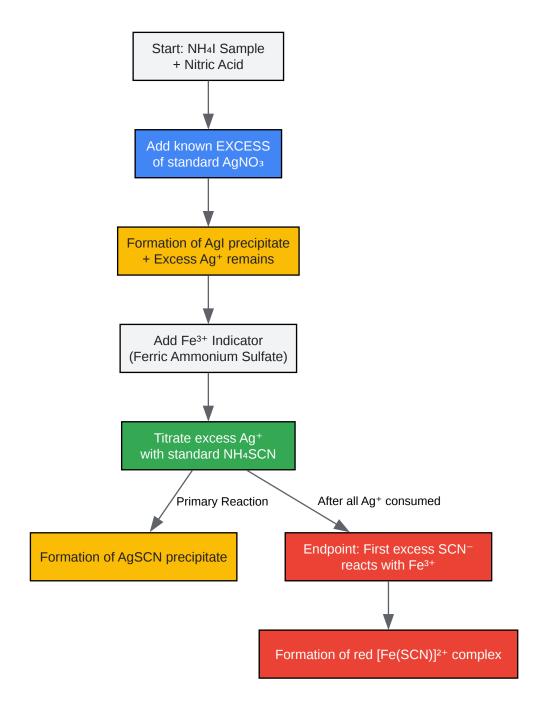
Quantitative Data Summary

Sample	Volume of H ₂ O ₂ (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of 0.1 N Na₂S₂O₃ (mL)
1	10.00	0.10	15.60	15.50
2	10.00	15.60	31.05	15.45
3	10.00	31.05	46.55	15.50
Blank	10.00 (water)	0.05	0.15	0.10

Experimental Workflow: Iodometric Titration







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